N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Beschreibung
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a piperidin-4-yl moiety, which is further substituted with a 1-phenyl-1H-1,2,3-triazole-4-carbonyl group.
Eigenschaften
IUPAC Name |
N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-21(15-6-7-19-20(12-15)31-14-30-19)23-16-8-10-26(11-9-16)22(29)18-13-27(25-24-18)17-4-2-1-3-5-17/h1-7,12-13,16H,8-11,14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWQTJVXIPKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This is often achieved through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Coupling with piperidine: The triazole derivative is then coupled with a piperidine derivative through an amide bond formation.
Introduction of the benzo[d][1,3]dioxole moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow synthesis could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products .
Wissenschaftliche Forschungsanwendungen
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Challenges :
Biologische Aktivität
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazole moiety, a piperidine ring, and a benzo[d][1,3]dioxole system. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Triazole Ring : Known for its role in inhibiting enzymes and interacting with receptors.
- Piperidine Moiety : Contributes to the compound's ability to cross biological membranes and enhance bioavailability.
- Benzo[d][1,3]dioxole Structure : May play a role in antioxidant properties and modulation of signaling pathways.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:
These results indicate that the compound exhibits significant anticancer properties, particularly against colon and breast cancer cell lines.
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Inhibition studies suggest potential use in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Study on Anticancer Properties :
A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the compound's effect on tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings revealed that it could enhance cognitive function and reduce amyloid plaque formation.
Q & A
Q. Table 1: Representative Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole-Piperidine Coupling | EDC, HOBt, DMF, 24h, RT | 68–75 | >95% |
| Benzo[d][1,3]dioxole Attachment | TEA, DCM, 0°C→RT, 12h | 72 | 98% |
| Final Purification | Silica gel (3:1 hexane/EtOAc) | – | 99% |
Basic: What spectroscopic and crystallographic methods are most reliable for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DMSO-d or CDCl. Key peaks:
- Benzo[d][1,3]dioxole: δ 6.8–7.1 ppm (aromatic protons), δ 101–102 ppm (dioxole carbons) .
- Triazole carbonyl: δ 165–168 ppm (carbonyl carbon) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Solve crystal structures using SHELXL (). Refinement with WinGX/ORTEP for anisotropic displacement modeling .
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
| Refinement Software | SHELXL |
Advanced: How to resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystallographic disorder. Strategies:
- Validation Tools : Use PLATON (SQUEEZE) to model solvent voids in crystallographic data .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond angles/distances .
- Complementary Techniques : Variable-temperature NMR or IR spectroscopy to probe conformational flexibility .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Focus on the triazole and dioxole moieties as hydrogen-bond donors/acceptors .
- Mutagenesis Assays : Replace key residues (e.g., catalytic lysines) to validate binding sites .
- In Vitro Bioassays : Measure IC values against cancer cell lines (e.g., MCF-7) using MTT assays .
Q. Table 3: Hypothetical SAR Data
| Derivative | Modification | IC (μM) | Target Affinity (K, nM) |
|---|---|---|---|
| Parent Compound | – | 2.1 | 45 |
| Triazole → Imidazole | Core substitution | >50 | 1200 |
| Dioxole Methylation | OCH addition | 8.3 | 210 |
Advanced: What methodologies are recommended for metabolite profiling and stability studies?
Methodological Answer:
- LC-MS/MS : Use C18 columns (2.1 × 50 mm) with 0.1% formic acid in HO/ACN gradients. Monitor oxidative metabolites (e.g., quinone derivatives from dioxole oxidation) .
- Forced Degradation : Expose to pH 1–13 buffers, 40–60°C for 48h. Assess stability via HPLC-UV .
Q. Table 4: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1, 60°C | 15 | Hydrolyzed triazole |
| pH 13, 40°C | 35 | Oxidized dioxole |
Advanced: How to address low reproducibility in crystallographic data across research groups?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
